But-1-ene and (E)-but-2-ene are both alkenes with the molecular formula . But-1-ene, a terminal alkene, has the structure CH=CH-CH-CH, while (E)-but-2-ene, a geometric isomer, has the structure CH-CH=CH-CH. The "E" designation in (E)-but-2-ene indicates that the higher priority substituents on either side of the double bond are on opposite sides, distinguishing it from its cis counterpart, (Z)-but-2-ene .
But-1-ene is typically synthesized through:
(E)-but-2-ene is often produced via:
Both compounds have significant industrial applications:
Research on the interactions of but-1-ene and (E)-but-2-ene primarily focuses on their reactivity in chemical processes rather than biological interactions. Studies indicate that their reactivity profiles are similar due to their structural characteristics, which allows them to participate in analogous
Several compounds share structural similarities with but-1-ene and (E)-but-2-ene:
Compound | Structure | Unique Features |
---|---|---|
Buta-1-yne | CH≡C−CH₂−CH₃ | Terminal alkyne; triple bond present |
Buta-trans-yne | CH₃−C≡C−CH₃ | Similar to buta-yne; different bonding |
Isobutylene | CH₂=C(CH₃)₂ | Branched structure; used in fuel production |
Propylene | CH₂=CH−CH₃ | Three carbon atoms; widely used in plastics |
1-Pentene | CH₂=CH−(CH₂)₂−CH₃ | Five carbon atoms; used similarly in polymers |
But-1-ene is unique as a terminal alkene, making it reactive in different ways compared to internal alkenes like (E)-but-2-ene, which exhibits geometric isomerism due to its internal double bond configuration. This distinction influences their industrial applications and reactivity patterns significantly .
But-1-ene represents a terminal alkene with the molecular formula C₄H₈, characterized by a carbon-carbon double bond positioned between the first and second carbon atoms in the chain [1]. The structural formula can be expressed as CH₂=CHCH₂CH₃, where the double bond is located at the terminal position [2]. This linear hydrocarbon contains no side branches and exhibits a characteristic geometry dictated by the hybridization states of its constituent carbon atoms [1].
The molecular geometry of but-1-ene is fundamentally determined by the presence of both sp² and sp³ hybridized carbon atoms within the same molecule [3]. The two carbon atoms involved in the double bond (C1 and C2) adopt sp² hybridization, resulting in a trigonal planar geometry around each of these centers [4]. The remaining carbon atoms (C3 and C4) maintain sp³ hybridization, exhibiting tetrahedral geometry [5].
Table 1: Molecular Geometry Parameters
Property | But-1-ene | (E)-But-2-ene |
---|---|---|
Molecular Formula | C₄H₈ | C₄H₈ |
C=C Bond Length (Å) | 1.34 | 1.34 |
C-C Bond Length (Å) | 1.54 | 1.54 |
Bond Angle at sp² Carbon (°) | 120 | 120 |
Bond Angle at sp³ Carbon (°) | 109.5 | 109.5 |
Hybridization (C=C) | sp² | sp² |
Hybridization (C-C) | sp³ | sp³ |
The carbon-carbon double bond in but-1-ene measures approximately 1.34 Å, which is characteristic of alkene C=C bonds [6] [7]. This bond length is significantly shorter than the single carbon-carbon bonds, which measure approximately 1.54 Å [8] [7]. The double bond consists of one sigma bond formed by end-to-end overlap of sp² hybrid orbitals and one pi bond formed by side-to-side overlap of unhybridized p orbitals [9].
Conformational analysis of but-1-ene reveals the existence of two distinct conformers in the gas phase: the skew and syn conformations [10] [11]. Electron momentum spectroscopy investigations have determined that the skew conformer exhibits greater stability, with relative abundances of 69 ± 6% for the skew form and 31 ± 6% for the syn form at room temperature [10] [11]. This conformational preference arises from minimized steric interactions in the skew arrangement.
(E)-But-2-ene demonstrates a classic example of geometric isomerism, specifically E-Z stereoisomerism, which results from restricted rotation around the carbon-carbon double bond [12] [13]. The molecule contains the double bond between the second and third carbon atoms, with the structural formula CH₃CH=CHCH₃ [14]. The E configuration indicates that the two methyl groups are positioned on opposite sides of the double bond [15].
The restricted rotation characteristic of double bonds prevents interconversion between the cis and trans forms at room temperature [12] [13]. This restriction occurs because rotation would require breaking the pi bond, which forms through side-to-side overlap of p orbitals above and below the internuclear axis [9]. The energy barrier for this rotation is sufficiently high to maintain distinct geometric isomers as separate, stable compounds [16].
Table 2: Comparative Structural Analysis
Parameter | But-1-ene | (E)-But-2-ene |
---|---|---|
Position of C=C | Terminal (C1-C2) | Internal (C2-C3) |
Geometric Isomerism | Not possible | E/Z isomerism possible |
Conformational Stability | Skew (69%) > Syn (31%) | Single stable form |
Electron Density Distribution | Localized at C1-C2 | Localized at C2-C3 |
π-Bond Character | Standard alkene π-bond | Standard alkene π-bond |
Molecular Planarity | Planar around C=C | Planar around C=C |
The E-Z nomenclature system provides a more comprehensive method for describing geometric isomers compared to the traditional cis-trans system [12]. In (E)-but-2-ene, the E designation (from the German "entgegen," meaning opposite) indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides [12]. For but-2-ene, the methyl groups represent the highest priority substituents, making the trans arrangement the E isomer [14].
The geometric constraints imposed by the double bond result in a planar arrangement of the four atoms directly involved in the double bond system [9]. The bond angles around each sp² hybridized carbon atom measure approximately 120°, consistent with trigonal planar geometry [4] [17]. This planarity extends to include the hydrogen atoms directly attached to the sp² carbons, creating a rigid molecular framework that prevents geometric interconversion [13].
The electron density distribution in but-1-ene and (E)-but-2-ene exhibits distinct patterns that reflect their different structural arrangements and bonding environments [18]. Both molecules contain regions of enhanced electron density associated with their respective carbon-carbon double bonds, but the positioning and symmetry of these distributions differ significantly due to the location of the double bond within each molecule [19].
In but-1-ene, the electron density is concentrated asymmetrically toward the terminal end of the molecule, with the highest density occurring in the region of the C1-C2 double bond [10]. The π electron cloud extends above and below the plane of the double bond, creating a region of enhanced electron density that influences the molecule's chemical reactivity and intermolecular interactions [18]. This asymmetric distribution results from the terminal position of the double bond and the different substituent environments on either side of the π system.
Table 3: Electron Density Distribution Characteristics
Region | But-1-ene | (E)-But-2-ene |
---|---|---|
C=C σ-bond | Higher density at C1-C2 | Higher density at C2-C3 |
C=C π-bond | Above/below C1-C2 plane | Above/below C2-C3 plane |
C-C σ-bond | Standard σ-bond density | Standard σ-bond density |
C-H bonds | Polarized toward carbon | Polarized toward carbon |
Total electron density | Asymmetric distribution | Symmetric distribution |
Conversely, (E)-but-2-ene displays a more symmetric electron density distribution due to the internal positioning of its double bond [19]. The C2-C3 double bond is flanked by equivalent methyl groups, creating a balanced electron environment that extends symmetrically from the central π system [14]. This symmetric arrangement influences both the physical properties and the chemical behavior of the molecule compared to its terminal alkene counterpart.
The σ-bond electron density in both molecules follows conventional patterns, with enhanced density along the internuclear axes of bonded atoms [18]. The carbon-hydrogen bonds exhibit polarization toward the more electronegative carbon atoms, while the carbon-carbon single bonds maintain relatively uniform electron distribution along their bond axes [19]. These density distributions can be experimentally measured using techniques such as electron momentum spectroscopy, which provides detailed information about valence electron distributions [10] [11].
The hybridization patterns in but-1-ene and (E)-but-2-ene demonstrate the fundamental principles of orbital mixing and geometric arrangement in alkene systems [20] [4]. Both molecules contain sp² hybridized carbon atoms at the double bond positions and sp³ hybridized carbons elsewhere, but the specific arrangements and resulting bond angles reflect their distinct structural features [3].
In but-1-ene, the terminal double bond creates a unique hybridization environment where C1 and C2 exhibit sp² hybridization [2]. These sp² hybrid orbitals result from the mixing of one s orbital with two p orbitals, leaving one unhybridized p orbital to participate in π bonding [20]. The trigonal planar geometry around these sp² centers produces bond angles of approximately 120° [4] [17]. The remaining carbons (C3 and C4) maintain sp³ hybridization with tetrahedral geometry and bond angles of 109.5° [5].
Table 4: Hybridization and Bond Angle Analysis
Carbon Position | Hybridization | Bond Angles (°) | Geometry |
---|---|---|---|
C1 (But-1-ene) | sp² | 120 | Trigonal planar |
C2 (But-1-ene) | sp² | 120 | Trigonal planar |
C3 (But-1-ene) | sp³ | 109.5 | Tetrahedral |
C4 (But-1-ene) | sp³ | 109.5 | Tetrahedral |
C1 (E-But-2-ene) | sp³ | 109.5 | Tetrahedral |
C2 (E-But-2-ene) | sp² | 120 | Trigonal planar |
C3 (E-But-2-ene) | sp² | 120 | Trigonal planar |
C4 (E-But-2-ene) | sp³ | 109.5 | Tetrahedral |
The hybridization pattern in (E)-but-2-ene differs from but-1-ene in the positioning of the sp² hybridized centers [14]. Here, C2 and C3 adopt sp² hybridization to accommodate the internal double bond, while C1 and C4 maintain sp³ hybridization [15]. This arrangement creates a symmetric distribution of hybridization states around the central double bond, contributing to the molecule's overall structural symmetry.
The formation of sp² hybrid orbitals involves the promotion of electrons and subsequent orbital mixing that optimizes bonding arrangements [20]. Each sp² orbital exhibits approximately 33% s character and 67% p character, resulting in orbitals that are intermediate in energy between pure s and p orbitals [21]. The unhybridized p orbital remains perpendicular to the plane of the sp² orbitals and participates in π bond formation through side-to-side overlap [17].
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